

A Technical Guide to the Physical Properties of 2,3,5-Trimethylpyrazine-d9

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyrazine-d9

Cat. No.: B12421382

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **2,3,5-Trimethylpyrazine-d9**, a deuterated isotopologue of the naturally occurring flavor and aroma compound, 2,3,5-Trimethylpyrazine. This document is intended for researchers in the fields of pharmacology, analytical chemistry, and food science who utilize stable isotope-labeled compounds.

2,3,5-Trimethylpyrazine-d9 serves as an invaluable tool in various research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its use as a tracer allows for precise quantification in complex matrices during drug development and metabolic studies.^{[1][2]} The deuteration of pharmaceuticals has gained attention for its potential to influence pharmacokinetic and metabolic profiles.^{[1][2]}

Core Physical Properties

The primary physical properties of **2,3,5-Trimethylpyrazine-d9** are summarized in the table below. For comparative purposes, the properties of the non-deuterated analogue, 2,3,5-Trimethylpyrazine, are also included. The physical properties of the deuterated form are expected to be very similar to the non-deuterated compound, with the most significant difference being the molecular weight.

Property	2,3,5-Trimethylpyrazine-d9	2,3,5-Trimethylpyrazine
Molecular Formula	C ₇ HD ₉ N ₂ [2]	C ₇ H ₁₀ N ₂ [3] [4]
Molecular Weight	131.22 [2]	122.17 [4] [5]
CAS Number	85735-49-5 [2]	14667-55-1 [3] [4]
Appearance	Not specified	Colorless to slightly yellow liquid [3] [6]
Odor	Not specified	Roasted nut, baked potato odor [3] [7]
Density	Not specified	0.979 g/mL at 25 °C [3] [4]
Boiling Point	Not specified	171-172 °C [4] [8]
Melting Point	Not specified	Not applicable (liquid at room temperature)
Solubility in Water	Not specified	1.521e+004 mg/L at 25 °C (estimated) [3] [6]
Refractive Index	Not specified	1.5030 to 1.5050 at 20 °C [3]
Flash Point	Not specified	54 °C [4] [8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2,3,5-Trimethylpyrazine-d9** are not readily available in the public domain. However, standard analytical techniques would be employed for their determination.

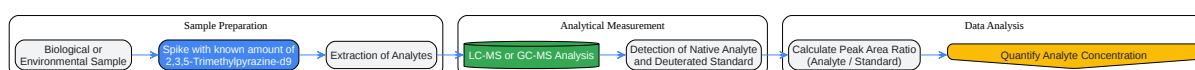
- **Mass Spectrometry (MS):** To confirm the molecular weight and isotopic purity. A high-resolution mass spectrometer would be used to accurately determine the mass-to-charge ratio of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the structure and the positions of the deuterium atoms. ¹H NMR would show a significant reduction in signal

intensity corresponding to the deuterated positions, while ^2H NMR would show signals for the deuterium nuclei.

- Gas Chromatography (GC) and Liquid Chromatography (LC): To determine the purity of the compound. These techniques separate the compound from any potential impurities.
- Differential Scanning Calorimetry (DSC): To determine the melting and boiling points. This technique measures the heat flow into or out of a sample as it is heated or cooled.
- Pycnometry: To determine the density. A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, so that air bubbles may escape from the apparatus. This device enables a liquid's density to be measured accurately.
- Refractometry: To determine the refractive index. A refractometer measures the extent to which light is bent when it moves from air into a sample and is typically used to determine the refractive index of a liquid sample.

Applications in Research

The primary application of **2,3,5-Trimethylpyrazine-d₉** is as an internal standard in quantitative analytical methods. The workflow for such an application is depicted below.



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